(24S)-Cycloartane-3,24,25-triol 24,25-acetonide
Overview
Description
(24S)-Cycloartane-3,24,25-triol 24,25-acetonide: is a triterpenoid compound derived from the cycloartane skeleton. This compound is notable for its unique structure, which includes a triol group and an acetonide moiety. It is often isolated from natural sources such as the barks of Aphanamixis polystachya.
Mechanism of Action
Target of Action
The primary targets of “(24S)-Cycloartane-3,24,25-triol 24,25-acetonide” are currently unknown. This compound is a triterpenoid , a class of compounds known to interact with a wide range of biological targets
Mode of Action
As a triterpenoid , it may interact with its targets by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Triterpenoids are known to be involved in a variety of biological processes, including inflammation, cell proliferation, and apoptosis
Result of Action
Given its classification as a triterpenoid , it may have potential anti-inflammatory, anticancer, or other therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide typically involves multiple steps, starting from cycloartane derivatives. The key steps include the introduction of hydroxyl groups at specific positions and the formation of the acetonide group. Common reagents used in these reactions include oxidizing agents for hydroxylation and acetonide formation reagents such as acetone and acid catalysts.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (24S)-Cycloartane-3,24,25-triol 24,25-acetonide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (24S)-Cycloartane-3,24,25-triol 24,25-acetonide is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. Researchers are exploring its potential as a therapeutic agent in various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a component in cosmetic formulations due to its potential skin-beneficial properties.
Comparison with Similar Compounds
Cycloartane-3,24,25-triol: Lacks the acetonide group but shares the cycloartane skeleton.
Cycloartane-3,24-diol: Contains two hydroxyl groups instead of three.
Cycloartane-3,25-diol: Another derivative with two hydroxyl groups at different positions.
Uniqueness: (24S)-Cycloartane-3,24,25-triol 24,25-acetonide is unique due to the presence of the acetonide group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21-,22-,23+,24+,25+,26+,30-,31+,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOVENLMJPWCSK-YKTJEFOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126055 | |
Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57576-31-5 | |
Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57576-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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